N-(2-Cyano-3-nitrophenyl)acetamide
Description
Contextualization within Cyanoacetamide Chemistry and Aromatic Nitro Compounds
N-(2-Cyano-3-nitrophenyl)acetamide is functionally a member of both the cyanoacetamide and aromatic nitro compound families, deriving its chemical characteristics from both.
Cyanoacetamide Chemistry: Cyanoacetamides are a class of organic compounds recognized for their utility as versatile precursors in organic synthesis. researchgate.net Their structure, featuring a cyano group and an amide group attached to a methylene (B1212753) bridge, allows for a wide range of chemical reactions. The methylene group is active and can participate in condensation reactions, such as the Knoevenagel condensation with aldehydes. acs.orgnih.gov The cyano and carbonyl groups are efficient in reacting with bidentate reagents to form a variety of heterocyclic compounds. researchgate.net The synthesis of cyanoacetamides can be achieved through several methods, including the reaction of amines with cyanoacetic acid or its esters. researchgate.netorgsyn.org These compounds are foundational in combinatorial chemistry and are used to create libraries of molecules for further study. acs.org
Aromatic Nitro Compounds: Aromatic nitro compounds are characterized by one or more nitro groups (–NO₂) attached to an aromatic ring. nih.govnumberanalytics.com The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. numberanalytics.comwikipedia.org This property deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Synthetically, these compounds are crucial intermediates in the chemical industry for producing pharmaceuticals, dyes, and agricultural chemicals. numberanalytics.comnumberanalytics.com The most common method for their synthesis is the nitration of aromatic compounds using a mixture of nitric acid and sulfuric acid. numberanalytics.comrsc.org The reduction of the nitro group to an amine is a key transformation, providing a pathway to a vast array of substituted anilines. numberanalytics.com
Significance of the this compound Framework in Synthetic Organic Chemistry
The framework of this compound combines the reactive features of its constituent parts, making it a potentially valuable intermediate in synthetic organic chemistry. The molecule contains several reactive sites: the cyano group, the nitro group, the acetamide (B32628) group, and the activated aromatic ring.
The presence of the nitro group, a powerful electron-withdrawing group, ortho to the cyano group and meta to the acetamide group, significantly influences the electronic properties of the phenyl ring. This substitution pattern can direct further chemical transformations. For example, the nitro group can be readily reduced to an amino group, which can then be used to construct heterocyclic systems or undergo other functionalization.
The cyanoacetamide moiety itself is a well-established building block. rsc.org The active methylene group adjacent to the cyano function can be involved in base-catalyzed condensation reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering multiple pathways for molecular elaboration. The combination of these functional groups within a single molecule suggests its potential utility as a precursor for complex target molecules, including those with potential pharmacological activity or applications as dyes. ontosight.ai
Overview of Current Research Trajectories and Gaps in Knowledge
While the parent classes of cyanoacetamides and aromatic nitro compounds have been studied extensively, specific academic research focusing solely on this compound is limited. Much of the available information pertains to isomers, such as N-(2-cyano-4-nitrophenyl)acetamide, or other related substituted acetanilides. synblock.comsigmaaldrich.com
Current Research Trajectories: The general research trajectory for compounds with similar functional arrangements involves their use as intermediates. Based on the known chemistry of its functional groups, research involving this compound could be directed towards:
Heterocyclic Synthesis: Utilizing the cyano, nitro, and amide functionalities as handles to construct fused heterocyclic rings, which are common scaffolds in medicinal chemistry.
Dye Synthesis: The aromatic nitro and amino (via reduction) groups are classic components of azo dyes, suggesting a potential application in materials science. ontosight.ai
Combinatorial Chemistry: Using the molecule as a scaffold to generate a library of derivatives for screening for biological activity. The various functional groups allow for diverse modifications. acs.org
Gaps in Knowledge: The most significant gap is the lack of published, in-depth studies on the synthesis, reactivity, and specific applications of this compound. While synthetic routes can be proposed based on general methods—such as the nitration of N-(2-cyanophenyl)acetamide or the cyanoacetylation of 2-amino-6-nitrobenzonitrile (B1281128)—optimized procedures and detailed characterization for this specific isomer are not readily available in the reviewed literature. Furthermore, its potential as a precursor for specific, high-value molecules remains largely unexplored. Future research is needed to synthesize this compound efficiently, thoroughly characterize its physical and chemical properties, and explore its reactivity to unlock its full potential in synthetic organic chemistry.
Table 2: Related Compounds Mentioned in the Article
| Compound Name | CAS Number | Key Context |
|---|---|---|
| Cyanoacetamide | 107-91-5 | Parent compound of the cyanoacetamide class wikipedia.orgnist.gov |
| N-(2-cyano-4-nitrophenyl)acetamide | 73894-38-9 / 22208-39-5 | Isomer of the subject compound synblock.comsigmaaldrich.com |
| N-(4-nitrophenyl) acetamide | 122-28-1 | A related aromatic nitro compound researchgate.netchemeo.com |
| N-(2-nitrophenyl)acetamide | 552-32-9 | A related aromatic nitro compound matrix-fine-chemicals.comndl.gov.in |
Structure
3D Structure
Properties
CAS No. |
77326-60-4 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
N-(2-cyano-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-4-9(12(14)15)7(8)5-10/h2-4H,1H3,(H,11,13) |
InChI Key |
NXJRWCOJJBCFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for N 2 Cyano 3 Nitrophenyl Acetamide
Classical Amidation Approaches to N-(2-Cyano-3-nitrophenyl)acetamide
Traditional methods for forming the amide bond in this compound often rely on well-established chemical reactions.
Direct Coupling Reactions of 2-Cyanoacetic Acid Derivatives with 2-Amino-3-nitrophenyl Precursors
The direct coupling of a carboxylic acid derivative with an amine is a fundamental approach to amide synthesis. In the case of this compound, this involves the reaction of a 2-cyanoacetic acid derivative with a 2-amino-3-nitrophenyl precursor. This method is analogous to the synthesis of other acetamides where an aniline (B41778) derivative is acetylated. For instance, the synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide can be achieved by acetylating 2,6-dimethyl-3-nitroaniline (B181640) with acetyl chloride or acetic anhydride (B1165640). This general principle can be applied to the synthesis of this compound.
Role of Coupling Reagents and Activators in Amide Bond Formation
To facilitate the amide bond formation between a carboxylic acid and an amine, which does not readily occur under ambient conditions, coupling reagents are essential. luxembourg-bio.com These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. luxembourg-bio.com
Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), and phosphonium (B103445) or uronium/aminium salts. luxembourg-bio.com The mechanism of action for carbodiimides like DCC involves the formation of an O-acylurea intermediate, which can then react with the amine to form the desired amide. luxembourg-bio.com
For challenging couplings, particularly with electron-deficient amines, a combination of reagents is often employed. A convenient protocol for such reactions involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The use of additives like HOBt can improve reaction yields. nih.gov The selection of appropriate coupling reagents is critical for optimizing the synthesis of this compound.
Optimization of Solvent Systems and Reaction Conditions for Enhanced Yield and Selectivity
The choice of solvent and reaction conditions plays a pivotal role in the success of amide synthesis, influencing both the yield and selectivity of the reaction. researchgate.netresearchgate.net For instance, in some coupling reactions, a mixed solvent system, such as acetonitrile (B52724) and water, can be advantageous as it can dissolve both the salt of the carboxylic acid and the amine precursor. researchgate.net
Temperature is another critical parameter. While many coupling reactions are performed at room temperature, some may require heating to proceed at a reasonable rate. For example, the synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide via acetylation can be carried out at temperatures between 80–100°C. Careful optimization of the solvent, temperature, and stoichiometry of reactants is necessary to maximize the yield and purity of this compound.
Advanced Synthetic Strategies for this compound and its Analogs
In recent years, more advanced synthetic methods have been developed to improve the efficiency and environmental friendliness of chemical processes.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. researchgate.netnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture. The application of microwave heating has been successful in the synthesis of various nitrogen-containing heterocycles and other complex molecules. researchgate.netucy.ac.cynih.gov For example, the synthesis of indolyl-substituted dihydropyrido[2,3-d]pyrimidine derivatives has been efficiently achieved using a one-pot, three-component reaction under microwave irradiation. researchgate.net This methodology could potentially be adapted for the rapid and efficient synthesis of this compound.
| Reaction Type | Catalyst/Conditions | Benefits |
| Dihydropyrido[2,3-d]pyrimidine Synthesis | Catalyst-free, microwave irradiation | High yields, shorter reaction times |
| Pyrimidine (B1678525) Derivative Synthesis | Ethanolic NaOH, microwave irradiation | Cleaner reaction, improved product yield |
| Selenide Composite Synthesis | One-step microwave method | Efficient, environmentally friendly |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety. While specific green routes for this exact compound are not extensively documented in public literature, the principles can be applied to its logical synthetic precursors, such as the nitration of N-(2-cyanophenyl)acetamide or the acetylation of 2-cyano-3-nitroaniline.
Core green chemistry principles applicable to this synthesis include:
Waste Prevention: Designing syntheses to reduce the generation of unwanted byproducts.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity to humans or the environment. skpharmteco.com
Safer Solvents and Auxiliaries: Avoiding or replacing hazardous solvents with greener alternatives like water or benign organic solvents. cmu.edu
Catalysis: Utilizing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste.
A hypothetical conventional synthesis might involve the nitration of a phenylacetamide precursor using a mixture of concentrated sulfuric acid and nitric acid, followed by purification using organic solvents. jcbsc.org Applying green principles would necessitate a redesign of this approach. For instance, replacing chlorinated solvents with water or ethanol (B145695) can significantly reduce the environmental footprint of the process. Similarly, the development of solid acid catalysts or alternative nitrating agents could reduce the reliance on corrosive and hazardous concentrated acids.
One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, represent another green approach. A one-pot method for a related compound, N-(2-nitrophenyl) acetamide (B32628), highlights the potential for developing more sustainable protocols that can be adapted for its cyano-substituted analog. ndl.gov.in
| Principle | Conventional Approach (e.g., Nitration) | Greener Alternative | Benefit |
|---|---|---|---|
| Reagents | Stoichiometric concentrated H₂SO₄/HNO₃ mixture. jcbsc.org | Catalytic solid acids; alternative nitrating agents. | Reduces corrosive acid waste; improves safety. skpharmteco.com |
| Solvents | Chlorinated organic solvents (e.g., Dichloromethane). | Water, ethanol, or solvent-free conditions. cmu.edu | Minimizes toxic waste and environmental impact. |
| Process | Multi-step with intermediate isolation and purification. | One-pot synthesis. ndl.gov.in | Reduces solvent use, energy consumption, and waste. |
| Atom Economy | Lower due to use of excess reagents and formation of salt byproducts. | Higher due to catalytic pathways and maximized reactant incorporation. greenchemistry-toolkit.org | Increases efficiency and minimizes wasted starting materials. |
Industrial Synthesis Scale-Up Considerations and Process Intensification
Scaling the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to safety, efficiency, and cost. The primary synthetic step of concern is typically nitration, a highly exothermic reaction that poses a major safety risk if not properly managed. jcbsc.orgcetjournal.it
Key Scale-Up Challenges:
Heat Management: The exothermic nature of nitration can lead to thermal runaways in large batch reactors, where the surface-area-to-volume ratio is low, making cooling inefficient. cetjournal.it
Reagent Handling: The use of large volumes of corrosive and hazardous acids (sulfuric and nitric) requires specialized equipment and handling protocols.
Process Efficiency: Traditional semi-batch processes often rely on high dilutions with solvents to control temperature, leading to large reactor volumes, long processing times, and significant solvent waste. cetjournal.it
Product Purity: Ensuring consistent product quality and minimizing impurity formation across large batches can be difficult.
Process Intensification Strategies: Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. semanticscholar.org For a compound like this compound, this would likely involve a shift from traditional batch reactors to continuous flow systems.
Continuous Flow Reactors: Using microreactors or continuous stirred-tank reactors (CSTRs) offers superior heat transfer due to a high surface-area-to-volume ratio. This allows for precise temperature control of highly exothermic reactions like nitration, significantly improving process safety. cetjournal.it
Reduced Solvent Volume: The enhanced safety of continuous reactors allows for the use of more concentrated reaction mixtures, reducing the need for large volumes of solvent used primarily for thermal control. cetjournal.it
Improved Mixing and Purity: Continuous systems provide rapid and efficient mixing, leading to more consistent reaction conditions and potentially higher product purity and yield.
Multifunctional Reactors: Combining reaction and separation steps into a single piece of equipment, such as in reactive distillation, can further intensify the process, though its applicability would depend on the specific reaction kinetics and volatility of the components. semanticscholar.org
A patent for the industrial preparation of the related compound Entacapone highlights the drive to create processes that are "operationally simple," "economical," and avoid "tedious, time consuming and operationally difficult" steps, which is the core goal of process intensification. google.com
| Challenge | Traditional Batch Process | Process Intensification Solution | Advantage |
|---|---|---|---|
| Safety (Exothermicity) | Poor heat control in large vessels, risk of thermal runaway. cetjournal.it | Continuous flow reactors with high surface-area-to-volume ratio. | Superior temperature control, inherently safer process. cetjournal.it |
| Efficiency | Long reaction times, large reactor footprint, high solvent-to-product ratio. cetjournal.it | Reduced reaction volumes, higher concentrations, faster throughput. | Lower operating costs, less waste, smaller plant footprint. semanticscholar.org |
| Consistency | Potential for batch-to-batch variability in product quality. | Steady-state operation ensures consistent reaction conditions. | Higher and more reliable product purity. |
| Handling | Transfer and handling of large quantities of hazardous materials. google.com | Smaller hold-up of hazardous intermediates within the reactor at any given time. | Reduced risk associated with material handling. cetjournal.it |
Reaction Pathways and Mechanistic Investigations of N 2 Cyano 3 Nitrophenyl Acetamide
Reactivity of the Nitrile (Cyano) Group
The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. acs.orgbldpharm.com The reactivity of this group is influenced by the strong electron-withdrawing nitro group on the same ring.
Nucleophilic Additions to the Cyano Moiety
Nucleophilic addition to the carbon-nitrogen triple bond is a characteristic reaction of nitriles. bldpharm.comnih.gov This reaction typically proceeds via the formation of an intermediate imine anion, which can then be hydrolyzed or further reduced.
The electrophilicity of the nitrile carbon in N-(2-Cyano-3-nitrophenyl)acetamide is expected to be enhanced by the electron-withdrawing nature of the adjacent nitro group, potentially facilitating nucleophilic attack. Common nucleophiles that react with nitriles include organometallic reagents (like Grignard reagents) to form ketones after hydrolysis, and other carbon, nitrogen, or sulfur nucleophiles. nih.govnih.gov For instance, the reaction with a Grignard reagent (R-MgX) would likely yield an imine salt intermediate, which upon acidic workup, would hydrolyze to form a ketone.
| Reaction Type | Typical Reagents | Expected Intermediate/Product | Mechanism |
| Organometallic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Imine salt, Ketone (after hydrolysis) | Nucleophilic addition of the carbanion to the electrophilic nitrile carbon. nih.gov |
| Blaise Reaction | Organozinc compound | β-enamino ester or β-keto ester | Nucleophilic addition of an organozinc reagent to the nitrile. nih.gov |
| Thiol Addition | Thiols (R-SH) in the presence of a base | Thioimidate | Nucleophilic attack of the thiolate anion on the nitrile carbon. researchgate.net |
Hydrolysis and Alcoholysis Reactions of the Nitrile
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.orgbyjus.com The reaction proceeds through an amide intermediate. byjus.com
Acid-catalyzed hydrolysis: The nitrile is heated under reflux with a strong acid (e.g., HCl, H₂SO₄). The nitrogen is first protonated, increasing the electrophilicity of the carbon, which is then attacked by water. lumenlearning.comyoutube.com The final products would be 2-acetamido-6-nitrobenzoic acid and an ammonium (B1175870) salt. libretexts.org
Base-catalyzed hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH) leads to the nucleophilic attack of a hydroxide (B78521) ion. This forms a carboxylate salt and ammonia. libretexts.orgyoutube.com Subsequent acidification is necessary to obtain the free carboxylic acid, 2-acetamido-6-nitrobenzoic acid.
Alcoholysis, the reaction with an alcohol in the presence of a strong acid, would proceed via a similar mechanism (a Pinner reaction) to yield an imidate salt, which can be hydrolyzed to an ester. nih.gov
| Reaction Type | Typical Conditions | Intermediate | Final Product |
| Acid Hydrolysis | Dilute H₂SO₄ or HCl, heat | 2-Acetamido-6-nitrobenzamide | 2-Acetamido-6-nitrobenzoic acid libretexts.org |
| Alkaline Hydrolysis | Aqueous NaOH or KOH, heat; then acid workup | 2-Acetamido-6-nitrobenzamide | Sodium 2-acetamido-6-nitrobenzoate, then 2-acetamido-6-nitrobenzoic acid libretexts.org |
| Alcoholysis (Pinner Reaction) | Alcohol (R'OH), dry HCl gas | Imidate hydrochloride salt | Alkyl 2-acetamido-6-nitrobenzoate (Ester) nih.gov |
Reduction Pathways of the Cyano Group to Amine Derivatives
The reduction of nitriles is a common method for synthesizing primary amines. nih.gov This transformation can be achieved using various reducing agents.
Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C). researchgate.net However, this method presents a significant challenge for this compound, as the nitro group is also readily reduced under these conditions. Selective reduction of the nitrile without affecting the nitro group would be difficult to achieve via standard hydrogenation.
Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. bldpharm.comresearchgate.net The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. nih.gov LiAlH₄ would also reduce the nitro group, likely leading to the formation of N-(2-(aminomethyl)-3-aminophenyl)acetamide. Milder reducing agents like borane-tetrahydrofuran (B86392) (BH₃-THF) could also be used. researchgate.net
| Reducing Agent | Expected Product | Notes |
| Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) | N-(2-(aminomethyl)-3-aminophenyl)acetamide | Both nitrile and nitro groups are expected to be reduced. researchgate.netnih.gov |
| Lithium Aluminum Hydride (LiAlH₄) | N-(2-(aminomethyl)-3-aminophenyl)acetamide | A powerful reducing agent that will reduce both functional groups. bldpharm.com |
| Borane-Tetrahydrofuran (BH₃-THF) | N-(2-(aminomethyl)-3-aminophenyl)acetamide | Also expected to reduce both the nitrile and nitro groups. researchgate.net |
Transformations Involving the Nitro Group
The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. jcbsc.org Its most common transformation is reduction.
Reduction Reactions of the Nitro Group
The reduction of an aromatic nitro group is a fundamental reaction in organic synthesis, providing a route to anilines. A variety of reagents can be used to achieve this transformation, with some offering chemoselectivity in the presence of other reducible groups like nitriles. unimi.it
Catalytic Hydrogenation: As mentioned, catalytic hydrogenation with H₂ over Pd/C, PtO₂, or Raney Nickel is a very common method for reducing nitro groups to amines. nih.gov This would not be selective for the nitro group in this compound.
Metal/Acid Reduction: The classic Béchamp reduction using iron (Fe) powder in an acidic medium (like acetic acid or dilute HCl) is a well-established method. nih.gov Other systems like tin (Sn) or tin(II) chloride (SnCl₂) in concentrated HCl are also effective. These methods are often more chemoselective for the nitro group over the nitrile group, making them potentially suitable for selectively synthesizing N-(3-amino-2-cyanophenyl)acetamide.
Sulfide (B99878) Reduction: Reagents like sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) can selectively reduce a nitro group in the presence of other functional groups. nih.gov The Zinin reaction, using sulfide reagents, is particularly noted for this selectivity. unimi.it
| Reducing Agent | Expected Product | Selectivity Notes |
| Iron (Fe) / Acetic Acid (CH₃COOH) | N-(3-Amino-2-cyanophenyl)acetamide | Generally selective for the nitro group over the nitrile. nih.gov |
| Tin(II) Chloride (SnCl₂) / HCl | N-(3-Amino-2-cyanophenyl)acetamide | A common and mild method for selective nitro group reduction. |
| Sodium Hydrosulfite (Na₂S₂O₄) | N-(3-Amino-2-cyanophenyl)acetamide | Often used for selective reductions in aqueous/alcoholic solutions. |
| Catalytic Hydrogenation (H₂/Pd/C) | N-(2-(aminomethyl)-3-aminophenyl)acetamide | Not selective; reduces both nitro and nitrile groups. nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring
The substitution pattern on the aromatic ring of this compound makes it a complex substrate for aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is severely deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups (the acetamide (B32628) group is deactivating in acidic media required for many EAS reactions, and the nitrile and nitro groups are strongly deactivating). jcbsc.orgsigmaaldrich.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be extremely difficult and require harsh conditions, if they proceed at all. Any substitution would be directed by the least deactivating group to the available positions.
Nucleophilic Aromatic Substitution (NAS): The presence of strong electron-withdrawing groups, particularly the nitro group, can activate an aromatic ring towards nucleophilic substitution, but only if there is a suitable leaving group (typically a halide) at an ortho or para position relative to the activating group. unimi.itsigmaaldrich.com In this compound, there are no good leaving groups like halogens on the ring. Therefore, standard SₙAr (addition-elimination) reactions are not expected to occur. While substitution of a nitro group itself is possible under very specific and harsh conditions, it is not a common pathway.
Reactivity at the Methylene (B1212753) Bridge
The methylene group (—CH2—) situated between the cyano and the acetamido groups is highly activated due to the electron-withdrawing effects of both flanking groups. This activation renders the methylene protons acidic, making the carbon atom a potent nucleophile in its carbanionic form. This reactivity is central to a variety of carbon-carbon bond-forming reactions.
The active methylene group of this compound is a prime candidate for Knoevenagel condensation reactions. sci-hub.se This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond. While specific studies on this compound are not extensively documented, the reactivity of analogous cyanoacetamide derivatives provides a clear indication of its potential.
For instance, the Knoevenagel condensation of 2-cyanoacetamide (B1669375) with various aromatic aldehydes is a well-established synthetic route to α,β-unsaturated cyanoacrylamides. chemspider.comunifap.br The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, which facilitates the deprotonation of the active methylene group to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the final olefinated product.
The general mechanism for the Knoevenagel condensation is depicted below:
Deprotonation: A base removes a proton from the active methylene group to form a resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde.
Protonation: The resulting alkoxide is protonated, typically by the conjugate acid of the base, to form a β-hydroxy intermediate.
Dehydration: The β-hydroxy intermediate undergoes elimination of a water molecule to form the α,β-unsaturated product.
Table 1: Examples of Knoevenagel Condensation with Cyanoacetamide Derivatives
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| 6-Nitroveratraldehyde | 2-Cyanoacetamide | Piperidine, Methanol, Reflux | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | 100 | chemspider.com |
| 4-Methoxybenzaldehyde | Cyanoacetamide | NaCl, Microwave | (E)-2-Cyano-3-(4-methoxyphenyl)acrylamide | 98 | unifap.br |
| Various Aromatic Aldehydes | Malononitrile | MgC2O4/SiO2 | Benzilidenemalononitrile derivatives | High | unifap.br |
It is anticipated that this compound would react similarly with a range of aromatic and aliphatic aldehydes to produce the corresponding N-(2-Cyano-3-nitrophenyl)-α,β-unsaturated acrylamide (B121943) derivatives. The electron-withdrawing substituents on the phenyl ring of the acetamide may influence the reaction rate and yield.
The activated methylene group in this compound is also susceptible to electrophilic substitution reactions. The acidic nature of the methylene protons allows for the formation of a nucleophilic carbanion, which can then react with various electrophiles.
While specific examples for this compound are scarce, studies on related N-aryl-2-cyanoacetamides demonstrate this reactivity. For instance, N-(4-acetylphenyl)-2-cyanoacetamide has been shown to react with various electrophilic reagents. researchcommons.org These reactions often proceed via the initial formation of the carbanion in the presence of a base.
Potential electrophilic substitution reactions at the active methylene center of this compound could include:
Alkylation: Reaction with alkyl halides to introduce an alkyl group.
Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group.
Reaction with diazonium salts: Coupling with aryldiazonium salts to form azo compounds.
These reactions would lead to a variety of substituted derivatives with potential applications in the synthesis of more complex molecules.
Amide Linkage Reactivity and Stability
The amide bond in this compound is generally stable under neutral conditions. However, it can be cleaved under acidic or basic conditions through hydrolysis. The presence of the electron-withdrawing nitro and cyano groups on the phenyl ring may influence the rate of hydrolysis compared to unsubstituted acetanilides.
Under strong acidic or basic conditions, the amide linkage can be hydrolyzed to yield 2-amino-6-nitrobenzonitrile (B1281128) and acetic acid. The stability of the amide bond is an important consideration in reactions involving this compound, particularly when harsh reaction conditions are employed.
Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Building Block
The multiple functional groups present in this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. The cyano, nitro, and active methylene groups can all participate in cyclization reactions.
The structure of this compound contains the necessary functionalities for the synthesis of indole (B1671886) derivatives. A common strategy for indole synthesis involves the reduction of a nitro group to an amine, which can then undergo cyclization.
A potential pathway for the synthesis of indole derivatives from this compound could involve the following steps:
Reduction of the nitro group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This would yield N-(3-amino-2-cyanophenyl)acetamide.
Intramolecular cyclization: The resulting ortho-amino-cyano compound could then undergo intramolecular cyclization. The amino group could attack the cyano group, leading to the formation of a 7-amino-2-methyl-1H-indole-6-carbonitrile derivative after tautomerization and rearrangement.
The active methylene group and the amide nitrogen of this compound can be utilized in the synthesis of thiazolidinone derivatives. Thiazolidinones are a class of heterocyclic compounds with a five-membered ring containing a sulfur atom, a nitrogen atom, and a carbonyl group.
A common method for the synthesis of 4-thiazolidinones involves the reaction of a compound containing an active methylene group, an amine, and a thioglycolic acid derivative. nih.gov A plausible route for the synthesis of a thiazolidinone derivative from this compound is through a multi-component reaction.
For example, a reaction between this compound, an aromatic aldehyde, and mercaptoacetic acid could potentially yield a 2-(substituted)-3-(2-cyano-3-nitrophenyl)-4-thiazolidinone derivative. The reaction would likely proceed through the initial formation of a Schiff base between the aldehyde and the amide nitrogen (after a potential preliminary reaction), followed by the cyclization with mercaptoacetic acid.
Alternatively, the active methylene group can be first condensed with an isothiocyanate, followed by reaction with an α-haloester to form a thiazolidinone ring. This approach has been demonstrated for other cyanoacetamide derivatives. researchcommons.orgresearchgate.net
Reactions with Diazonium Salts for Hydrazone and Azo Compound Formation
The active methylene group flanked by the cyano and carbonyl groups in this compound is sufficiently acidic to be readily deprotonated by a mild base. The resulting carbanion is a potent nucleophile that can react with electrophiles, most notably aryldiazonium salts. researchgate.net
This reaction, known as azo coupling, is a standard method for synthesizing azo compounds, which are often in tautomeric equilibrium with their hydrazone isomers. In the case of coupling with active methylene compounds, the product is more accurately described as a hydrazone. researchgate.net The reaction is typically carried out in a cold solution (0-5 °C) in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to facilitate the formation of the nucleophilic carbanion.
The general reaction involves the attack of the this compound carbanion on the terminal nitrogen of the diazonium salt (Ar-N₂⁺), leading to the formation of an N-(2-Cyano-3-nitrophenyl)-2-(2-arylhydrazono)-2-cyanoacetamide. These resulting hydrazone derivatives are often highly colored compounds and have applications as dyes. researchgate.netrsc.org The specific properties of the resulting dye would be modulated by the choice of the substituent on the aryldiazonium salt.
Table 2: Representative Hydrazone Synthesis via Azo Coupling
| Reactant 1 | Diazonium Salt (Ar-N₂⁺Cl⁻) | Base | Product |
|---|---|---|---|
| This compound | Benzenediazonium chloride | Pyridine | 2-Cyano-N-(2-cyano-3-nitrophenyl)-2-(2-phenylhydrazono)acetamide |
| This compound | 4-Nitrobenzenediazonium chloride | Sodium Acetate | 2-Cyano-N-(2-cyano-3-nitrophenyl)-2-(2-(4-nitrophenyl)hydrazono)acetamide |
It is important to note that the term "azo compound" is often used interchangeably with "hydrazone" in this context due to the azo-hydrazone tautomerism. Spectroscopic analysis is typically required to definitively assign the structure.
Structural Elucidation and Advanced Spectroscopic Characterization of N 2 Cyano 3 Nitrophenyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the connectivity of atoms within a molecule. Techniques such as COSY, HSQC, HMBC, and NOESY are instrumental in assembling the complete structural puzzle of N-(2-Cyano-3-nitrophenyl)acetamide. slideshare.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings through chemical bonds, typically over two to three bonds. youtube.com For this compound, COSY would reveal the coupling between adjacent protons on the phenyl ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton (¹H) signals with directly attached carbon (¹³C) atoms, providing a map of one-bond C-H connectivities. youtube.com This is crucial for assigning the specific carbon signals to their corresponding protons in the phenyl ring and the acetamide (B32628) moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through chemical bonds. This is essential for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal spatial proximities between the amide proton and specific protons on the phenyl ring, providing information about the molecule's preferred conformation.
A hypothetical table of expected 2D NMR correlations for this compound is presented below:
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| Amide NH | Phenyl H | Amide C=O, Phenyl C | Carbonyl C, Phenyl C's |
| Phenyl H's | Adjacent Phenyl H's | Attached Phenyl C's | Other Phenyl C's, Cyano C, Nitro-bearing C |
| Methyl CH₃ | - | Methyl C | Carbonyl C |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman spectroscopy, are employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the functional groups present. researchgate.net For this compound, the FTIR spectrum would be expected to show distinct peaks corresponding to its key functional groups.
A characteristic absorption band for the N-H stretching vibration is typically observed around 3262 cm⁻¹. nih.gov The C≡N (nitrile) stretching vibration gives rise to a significant band around 2222 cm⁻¹. nih.govresearchgate.net The carbonyl (C=O) stretching of the amide group (Amide I band) is expected to appear at approximately 1688 cm⁻¹. nih.gov Furthermore, the N-O stretching vibrations of the nitro group are typically found in the regions of 1580 ± 80 cm⁻¹ (asymmetric) and 1380 ± 20 cm⁻¹ (symmetric). esisresearch.org The C-N stretching vibration, coupled with the N-H bending (Amide II band), is anticipated around 1433 cm⁻¹. nih.gov
A summary of expected FTIR absorption bands is provided in the table below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3262 nih.gov |
| C≡N (Nitrile) | Stretching | ~2222 nih.govresearchgate.net |
| C=O (Amide I) | Stretching | ~1688 nih.gov |
| NO₂ (Nitro) | Asymmetric Stretching | 1580 ± 80 esisresearch.org |
| NO₂ (Nitro) | Symmetric Stretching | 1380 ± 20 esisresearch.org |
| C-N / N-H (Amide II) | Stretching / Bending | ~1433 nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. sigmaaldrich.com For this compound (C₉H₇N₃O₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in the unambiguous identification of the compound.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. researchgate.net This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, the fragmentation pattern would likely involve the initial loss of the acetamide side chain or parts of it, as well as fragmentation of the substituted phenyl ring. researchgate.net The analysis of these fragments helps to piece together the structure of the original molecule. Common fragmentation processes for N-substituted cyanoacetamides include the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. researchgate.net
A hypothetical fragmentation table for this compound is presented below:
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |
| [M+H]⁺ | Loss of ketene | [M+H - C₂H₂O]⁺ | C₂H₂O |
| [M+H]⁺ | Loss of acetamide group | [M+H - C₂H₄NO]⁺ | C₂H₄NO |
| [M+H]⁺ | Cleavage of amide bond | [C₇H₄N₂O₂]⁺ | C₂H₃NO |
Chromatographic Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the analysis of its isomers and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools that can be optimized for these purposes.
Reverse-phase HPLC (RP-HPLC) is a primary method for the analysis of this compound due to the compound's polarity. The development of a robust HPLC method is critical for ensuring accurate purity assessments and for distinguishing between potential isomers.
Method Development
A typical RP-HPLC method for a compound like this compound would likely utilize a C18 stationary phase, which provides effective separation for a wide range of medium-polarity organic molecules. The mobile phase would generally consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase can help to suppress the ionization of any acidic or basic functional groups, leading to improved peak shape and retention time stability. sielc.comsielc.com
For instance, methods for structurally similar nitrophenyl compounds often employ a Newcrom R1 column, a reverse-phase column with low silanol (B1196071) activity, and a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, volatile buffers like formic acid are preferred over phosphoric acid. sielc.comsielc.com The separation can be performed under isocratic conditions (constant mobile phase composition) or with a gradient (changing mobile phase composition) to optimize the resolution of the target compound from any impurities.
Validation
Once an HPLC method is developed, it must be validated to ensure its suitability for its intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or diode array detector for spectral analysis) |
| Injection Volume | 10 µL |
Table 2: Representative HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte peak. |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with minor variations in flow rate, temperature, and mobile phase composition. |
Gas Chromatography (GC) Techniques for Volatile Derivatives
Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. However, direct analysis of polar and low-volatility compounds like this compound by GC is challenging. The amide and nitro functional groups contribute to the compound's polarity and high boiling point, which can lead to poor chromatographic performance, including peak tailing and thermal degradation in the GC inlet and column.
To overcome these limitations, derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form. jfda-online.comphenomenex.com This chemical modification of the analyte prior to GC analysis can significantly improve peak shape, resolution, and detection sensitivity. jfda-online.comphenomenex.com
Derivatization Strategies
Several derivatization techniques can be employed for compounds containing active hydrogens, such as the amide group in this compound. Common approaches include:
Silylation: This is one of the most common derivatization methods for GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. phenomenex.com This derivatization reduces the polarity and increases the volatility of the molecule. phenomenex.com
Acylation: Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), can be used to introduce a fluoroacyl group. This not only increases volatility but also enhances the response of an electron capture detector (ECD), which is highly sensitive to halogenated compounds.
Alkylation: Alkylation reactions, for instance, using diazomethane (B1218177) or dimethylformamide dimethyl acetal, can also be used to derivatize the amide group. However, the choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without the formation of byproducts.
A study on the analysis of polar aromatic amines utilized in-situ derivatization by diazotation followed by iodination, which significantly decreased the polarity of the analytes and improved their extraction and subsequent GC-MS analysis. acs.org While this specific method was for amines, it highlights the potential of creative derivatization strategies for challenging polar aromatic compounds.
Once derivatized, the resulting volatile derivative of this compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivative.
Table 3: Hypothetical GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Computational and Theoretical Chemistry Investigations of N 2 Cyano 3 Nitrophenyl Acetamide
Quantum Chemical Calculations: Unexplored Territory
Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of a compound. For N-(2-Cyano-3-nitrophenyl)acetamide, such studies would provide invaluable information.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT analysis of this compound would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and electronic transitions. However, no published studies were found that report these values for this compound.
Geometrical Optimization and Conformational Analysis
Understanding the three-dimensional structure of a molecule is essential for predicting its physical and chemical behavior. Geometrical optimization calculations, typically performed alongside DFT, would determine the most stable conformation of this compound by finding the minimum energy structure. Conformational analysis would further explore the different spatial arrangements of the atoms and their relative energies. This information is currently not available in the scientific literature for this specific compound.
Vibrational Frequency Calculations and Spectral Simulation
Vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are instrumental in interpreting experimental spectroscopic data and identifying the characteristic vibrational modes of the functional groups within the molecule. For this compound, this would involve identifying the stretching and bending frequencies for the cyano, nitro, and acetamide (B32628) groups. At present, no such theoretical spectral data has been published.
Molecular Dynamics Simulations: An Uncharted Domain
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are complementary to static quantum chemical calculations.
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its solvent environment. MD simulations can be used to study how different solvents affect the structure, stability, and electronic properties of this compound. Such studies are crucial for understanding its behavior in various chemical processes but have not yet been undertaken or reported.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling represents a powerful computational tool to estimate the physicochemical and biological properties of a chemical compound from its molecular structure. This approach is instrumental in the early stages of drug discovery and material science for screening and prioritizing compounds with desirable characteristics, thereby reducing the need for extensive experimental testing.
Prediction of Physicochemical Descriptors
For this compound, several key physicochemical descriptors can be computationally predicted. These descriptors are crucial for understanding the compound's behavior in various chemical and biological systems.
Topological Polar Surface Area (TPSA): TPSA is a vital descriptor for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of polar atoms. For this compound, the presence of the nitro group, cyano group, and the acetamide functionality would lead to a significant TPSA value, suggesting it may have limited passive diffusion across biological membranes.
LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It influences solubility, absorption, and plasma protein binding. The aromatic ring contributes to a higher LogP, while the polar nitro, cyano, and amide groups decrease it. Computational models would likely predict a moderate LogP value for this compound.
Rotatable Bonds: The number of rotatable bonds influences a molecule's conformational flexibility, which is a key factor in its ability to bind to a biological target. This compound has a limited number of rotatable bonds, primarily around the amide linkage, suggesting a relatively rigid structure.
Hydrogen Bond Acceptors/Donors: The capacity to form hydrogen bonds is critical for molecular recognition and solubility. The oxygen atoms of the nitro and carbonyl groups, along with the nitrogen of the cyano group, act as hydrogen bond acceptors. The amide nitrogen provides a hydrogen bond donor site.
Table 1: Predicted Physicochemical Descriptors for this compound
| Descriptor | Predicted Value/Count | Significance |
| Molecular Formula | C₉H₇N₃O₃ sinfoochem.com | Basic chemical identity |
| Molecular Weight | 205.17 g/mol sinfoochem.com | Influences diffusion and transport |
| TPSA | High | Affects membrane permeability |
| LogP | Moderate | Indicates lipophilicity |
| Rotatable Bonds | Low | Suggests structural rigidity |
| H-Bond Acceptors | Multiple sites | Potential for intermolecular interactions |
| H-Bond Donors | One primary site | Potential for intermolecular interactions |
Correlation with Spectroscopic Parameters
Computational chemistry allows for the prediction of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By employing methods like Density Functional Theory (DFT), theoretical spectra can be generated and correlated with experimental data to confirm the molecular structure and understand its electronic properties.
For this compound, DFT calculations could predict the vibrational frequencies corresponding to the C≡N stretch of the cyano group, the N-H and C=O stretches of the amide group, and the symmetric and asymmetric stretches of the NO₂ group. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental values to aid in the assignment of each atom in the molecule. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase theoretical model.
Intermolecular Interaction Analysis
The way molecules interact with each other in the solid state dictates their crystal packing, solubility, and other macroscopic properties. Computational methods provide profound insights into these non-covalent interactions.
Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful technique to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netrsc.orgcore.ac.uk The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts.
For this compound, a Hirshfeld surface analysis would likely reveal:
Strong Hydrogen Bonds: Red spots on the d_norm map would indicate strong N-H···O or C-H···O hydrogen bonds involving the amide and nitro groups, which are crucial in forming stable supramolecular structures.
Other Significant Contacts: The analysis would also quantify the contributions of other non-covalent interactions, such as H···H, C···H, and π-π stacking interactions between the aromatic rings. nih.gov
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Hypothetical Contribution (%) | Description |
| H···H | ~30-40% | Represents the most abundant, though weaker, contacts. |
| O···H/H···O | ~20-30% | Indicates significant hydrogen bonding involving nitro and carbonyl groups. |
| C···H/H···C | ~15-25% | Arises from interactions involving the aromatic ring and methyl group. |
| N···H/H···N | ~5-10% | Highlights interactions with the cyano and nitro groups. |
| C···C | ~3-7% | Suggests potential π-π stacking interactions. |
Energy Decomposition Analysis of Supramolecular Assemblies
Energy Decomposition Analysis (EDA) is a computational method used to break down the total interaction energy between molecules in a supramolecular assembly into physically meaningful components. q-chem.comvu.nl This allows for a deeper understanding of the nature and strength of the forces holding the crystal together. The total interaction energy is typically decomposed into electrostatic, exchange-repulsion, polarization, and dispersion components.
For a dimer of this compound, an EDA would likely show:
Dispersion Forces: The dispersion component, arising from electron correlation effects, would also play a crucial role, especially in the stacking of the aromatic rings.
Exchange-Repulsion: This term is always destabilizing and arises from the Pauli exclusion principle when the electron clouds of the interacting molecules overlap.
By analyzing these components, researchers can gain a quantitative understanding of the driving forces behind the formation of the observed crystal structure. nih.gov
Table 3: Hypothetical Energy Decomposition Analysis for a Dimer of this compound (in kcal/mol)
| Energy Component | Hypothetical Value (kcal/mol) | Nature of Interaction |
| Electrostatic | -15 to -25 | Attractive; due to charge distribution and polar groups. |
| Exchange-Repulsion | +20 to +30 | Repulsive; due to overlapping electron clouds. |
| Polarization | -5 to -10 | Attractive; due to distortion of electron clouds. |
| Dispersion | -10 to -20 | Attractive; due to correlated electron fluctuations. |
| Total Interaction Energy | -10 to -25 | Net attractive interaction holding the dimer together. |
Design, Synthesis, and Structure Reactivity Relationships of N 2 Cyano 3 Nitrophenyl Acetamide Derivatives and Analogs
Rational Design Principles for Structural Modification
The rational design of N-(2-Cyano-3-nitrophenyl)acetamide derivatives is guided by established principles of medicinal and materials chemistry. The core scaffold of N-aryl-2-cyanoacetamide possesses multiple reactive sites that can be strategically modified. These include the active methylene (B1212753) group, the amide nitrogen, the carbonyl group, and the cyano group, which can participate in various condensation and substitution reactions. ekb.eg This versatility makes N-aryl-2-cyanoacetamides valuable starting materials for the synthesis of diverse heterocyclic compounds with potential biological activities. ekb.eg
Synthesis of Analogs with Substituent Variations on the Aromatic Ring
The synthesis of analogs with different substituents on the aromatic ring is a common strategy to explore structure-activity relationships. The nature and position of these substituents can significantly influence the compound's properties.
Electronic and Steric Effects of Substituents on Reactivity and Spectroscopic Properties
The electronic and steric effects of substituents on the phenyl ring play a crucial role in the reactivity and spectroscopic properties of N-aryl-acetamide derivatives. The acetamide (B32628) group (-NHCOCH3) is an ortho-para directing group. jcbsc.org However, the steric hindrance from the acetamide group often favors the formation of the para-substituted product over the ortho-isomer during electrophilic aromatic substitution reactions like nitration. jcbsc.orgresearchgate.net
Spectroscopic studies, including FT-IR and NMR, are essential for characterizing these analogs. For instance, in the FT-IR spectrum of a related phenylpyrazole derivative, characteristic peaks for C≡N stretching, C=O stretching, and C-F stretching were observed, providing insights into the functional groups present. researchgate.net
Positional Isomer Studies (e.g., N-(2-Cyano-4-nitrophenyl)acetamide, this compound, N-(3-Cyano-2-nitrophenyl)acetamide)
For example, the synthesis of N-(4-nitrophenyl)acetamide (p-nitroacetanilide) is achieved through the nitration of N-phenylacetamide. jcbsc.orgresearchgate.net This reaction can potentially yield both ortho and para isomers. jcbsc.org The separation and characterization of these isomers are crucial for understanding their distinct properties.
Different positional isomers will exhibit unique spectroscopic signatures and physical properties. For instance, the melting point of N-(2-cyano-4-nitrophenyl)acetamide is reported to be in the range of 187-191 °C. sigmaaldrich.com
Table 1: Physicochemical Properties of N-(Cyano-nitrophenyl)acetamide Positional Isomers
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |
| N-(2-Cyano-4-nitrophenyl)acetamide | 73894-38-9 | C9H7N3O3 | 187-191 sigmaaldrich.com |
| 2-Cyano-N-(4-nitrophenyl)acetamide | 22208-39-5 | C9H7N3O3 | 160-162 |
| 2-Cyano-N-(3-nitrophenyl)acetamide | 52570-56-6 | C9H7N3O3 | Not Available |
| N-(2,6-dimethyl-3-nitrophenyl)acetamide | 5416-12-6 | C10H12N2O3 | Not Available |
This table is generated based on available data and is for informational purposes only. "Not Available" indicates that the data was not found in the provided search results.
Derivatization at the Acyl (Amide) Moiety
Modification of the acyl portion of the this compound molecule offers another avenue for creating structural diversity and modulating properties.
N-Substitution of the Amide Nitrogen
The amide nitrogen in acetanilides can participate in nucleophilic substitution reactions. rsc.org This allows for the introduction of various substituents, potentially altering the compound's biological activity and physical characteristics. The hydrogen on the amide nitrogen is also crucial for forming intermolecular hydrogen bonds, which influences the crystal structure and solid-state properties of these compounds. For instance, in the crystal structure of 2,2-dichloro-N-(3-nitrophenyl)acetamide, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov
Modification of the α-Methylene Carbon (e.g., alkylation, functionalization)
The α-methylene carbon, situated between the cyano and carbonyl groups, is activated and can be a site for various chemical modifications. The active methylene group is a key nucleophilic site in 2-cyanoacetamide (B1669375) derivatives, readily participating in condensation and substitution reactions. ekb.eg This reactivity allows for the synthesis of a wide array of derivatives with diverse functionalities. For example, the reaction of β-chloroimines with potassium cyanide can lead to the formation of 2-cyano-azetidines through nucleophilic addition and subsequent intramolecular nucleophilic substitution, highlighting the reactivity of the cyano-activated methylene group. rsc.org
Synthesis of Bridged and Fused Ring Analogs Containing the this compound Scaffold
The this compound framework is a valuable precursor for synthesizing a variety of heterocyclic compounds through intramolecular cyclization reactions. The ortho-positioning of the cyano and nitro groups, along with the adjacent acetamide moiety, provides multiple reactive sites for ring formation.
One of the most common strategies involves the reduction of the nitro group to an amine. This newly formed amino group can then react with the neighboring cyano group to form a fused pyrimidine (B1678525) or imidazole (B134444) ring, depending on the reaction conditions and the nature of the second reactant. For instance, treatment of the reduced intermediate with an appropriate one-carbon synthon can lead to the formation of a fused quinazoline (B50416) ring system.
Another approach exploits the reactivity of the acetamide group. The active methylene protons of the acetamide can participate in condensation reactions with suitable electrophiles, leading to the formation of a new ring fused to the benzene (B151609) core. Furthermore, the amide functionality itself can be involved in cyclization reactions, for example, through dehydration or condensation with other functional groups introduced into the molecule.
The synthesis of bridged analogs is more challenging and typically requires multi-step sequences. One potential strategy involves the introduction of a linker chain at two different positions of the this compound scaffold, followed by an intramolecular cyclization to form the bridged system. The choice of the linker and the cyclization conditions are critical for the successful synthesis of the desired bridged analog.
Below is a table summarizing potential synthetic pathways for generating fused ring analogs from this compound derivatives.
| Starting Material | Reagents and Conditions | Fused Ring System Formed |
| N-(2-Cyano-3-aminophenyl)acetamide | Formic acid, reflux | Quinazolin-4-one |
| N-(2-Cyano-3-aminophenyl)acetamide | Chloroacetyl chloride, base | Benzodiazepine |
| This compound | Hydrazine (B178648) hydrate, Raney Nickel; then ethyl acetoacetate | Pyrido[2,3-b]quinoxaline |
Comprehensive Structure-Reactivity Relationship (SAR) Studies for Chemical Transformations
The chemical reactivity of this compound is largely governed by the electronic properties of its substituents. The nitro and cyano groups are strong electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring and the adjacent functional groups.
Aromatic Ring Reactivity:
The presence of the nitro and cyano groups deactivates the aromatic ring towards electrophilic substitution reactions. The electron density of the ring is significantly reduced, making it less susceptible to attack by electrophiles. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. A suitable nucleophile can displace a leaving group on the ring, particularly at positions activated by the electron-withdrawing groups.
Reactivity of the Cyano Group:
The cyano group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions. The reactivity of the cyano group is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group enhances the electrophilicity of the carbon atom of the cyano group, making it more susceptible to nucleophilic attack.
Reactivity of the Acetamide Group:
The acetamide group can also participate in various chemical transformations. The amide bond can be hydrolyzed under acidic or basic conditions. The active methylene protons of the acetamide can be deprotonated by a strong base to form a carbanion, which can then react with various electrophiles. The reactivity of the acetamide group can be modulated by the substituents on the phenyl ring. The electron-withdrawing groups can increase the acidity of the N-H proton, facilitating its deprotonation.
A summary of the structure-reactivity relationships for this compound is presented in the table below.
| Structural Feature | Effect on Reactivity |
| Nitro Group | Strong electron-withdrawing group; deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution. Enhances the electrophilicity of the cyano carbon. |
| Cyano Group | Electron-withdrawing group; participates in hydrolysis, reduction, and cycloaddition reactions. Its reactivity is enhanced by the presence of the nitro group. |
| Acetamide Group | Can undergo hydrolysis. The active methylene protons can be deprotonated to form a reactive carbanion. The acidity of the N-H proton is increased by the electron-withdrawing substituents on the ring. |
| Aromatic Ring | Electron-deficient due to the presence of nitro and cyano groups, making it prone to nucleophilic aromatic substitution reactions. |
Applications in Advanced Organic Synthesis and Material Science
N-(2-Cyano-3-nitrophenyl)acetamide as a Versatile Intermediate in Organic Synthesis
The unique arrangement of functional groups in this compound makes it a highly reactive and versatile precursor for a wide range of organic compounds. Its utility spans the synthesis of complex heterocyclic systems, fine chemicals, agrochemicals, and dyes.
Precursor for Complex Heterocyclic Architectures
Cyanoacetamide derivatives are well-established synthons in heterocyclic chemistry, and this compound is no exception. lew.roresearchgate.net The presence of an active methylene (B1212753) group adjacent to the cyano group, along with the amide and nitro functionalities, allows for a variety of cyclization reactions to form diverse heterocyclic rings.
Thiophene (B33073) Derivatives: The Gewald reaction, a multicomponent condensation, is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes. sigmaaldrich.cnnih.gov While direct studies on this compound in this reaction are not extensively documented, the reactivity of the cyanoacetamide moiety suggests its potential as a substrate. For instance, the related compound 2-cyano-N-(2-nitrophenyl)acetamide has been shown to react with 1,4-dithiane-2,5-diol (B140307) to furnish 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide. lew.ro This reaction highlights the capability of the cyano and active methylene groups to participate in the formation of the thiophene ring.
Pyrazole (B372694) Derivatives: Pyrazoles are another important class of heterocyclic compounds that can be synthesized from cyanoacetamide precursors. synhet.comsinfoochem.comvt.edu The reaction of cyanoacetamides with hydrazine (B178648) derivatives is a common route to pyrazole rings. The active methylene group in this compound can react with various reagents to form intermediates that can then be cyclized with hydrazines to yield substituted pyrazoles.
Pyridine (B92270) Derivatives: The synthesis of substituted pyridines can also be achieved using cyanoacetamide derivatives. sigmaaldrich.comresearchgate.netresearchgate.netresearchgate.netperiodikos.com.br These reactions often involve condensation with 1,3-dicarbonyl compounds or other suitable precursors. The reactivity of the cyanoacetamide group in this compound makes it a plausible candidate for the construction of highly functionalized pyridine rings.
The following table summarizes the potential heterocyclic systems that can be synthesized from this compound based on the known reactivity of cyanoacetamides.
| Heterocyclic System | General Reaction Type | Potential Reactants |
| Thiophene | Gewald Reaction | Elemental Sulfur, Carbonyl Compound |
| Pyrazole | Cyclocondensation | Hydrazine Derivatives |
| Pyridine | Hantzsch-type Reaction | 1,3-Dicarbonyl Compounds, Aldehydes |
Building Block for Fine Chemicals and Specialty Reagents
While specific industrial-scale applications of this compound as a building block for fine chemicals are not widely reported in publicly available literature, its chemical nature suggests its utility in this area. The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications.
The functional groups of this compound allow for a variety of chemical transformations, leading to a range of derivatives that could serve as specialty reagents. For example, the nitro group can be reduced to an amine, which can then be further functionalized. The cyano group can be hydrolyzed to a carboxylic acid or converted to other nitrogen-containing functionalities. The acetamide (B32628) group can also be hydrolyzed to an amine. This array of potential transformations makes it a versatile starting material for the synthesis of more complex molecules with specific properties.
Role in Agrochemical Research as Synthetic Intermediates for Herbicides and Pesticides
The class of cyanoacetamide derivatives has been a subject of interest in agrochemical research. researchgate.netgoogle.com Several studies have explored the herbicidal and pesticidal activities of compounds containing the cyanoacetamide moiety.
Herbicides: Research has shown that 2-cyanoacrylates, which can be derived from cyanoacetamides, exhibit herbicidal properties. For instance, a series of nitrophenyl-2-cyanoacrylamides have been synthesized and evaluated for their potential as broad-spectrum herbicides. sigmaaldrich.com The study revealed that compounds with a nitro group on the phenyl ring showed significant herbicidal activity. sigmaaldrich.com This suggests that this compound could serve as a valuable intermediate for the synthesis of novel herbicidal agents. Further research has explored 2-cyano-3-substituted-pyridinemethylaminoacrylates as inhibitors of photosystem II, a key target for many herbicides. google.com
Pesticides: In the realm of pesticides, various acetamide derivatives have been investigated for their insecticidal properties. For example, novel synthetic 2-Cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide derivatives have been shown to be effective against Spodoptera frugiperda larvae. nih.gov While not a direct application of the title compound, this demonstrates the potential of the broader class of cyanoacetamides in developing new insecticidal agents.
The following table provides examples of related compounds and their reported agrochemical activities.
| Compound Class | Agrochemical Activity | Reference |
| Nitrophenyl-2-cyanoacrylamides | Herbicidal | sigmaaldrich.com |
| 2-Cyano-3-substituted-pyridinemethylaminoacrylates | Herbicidal (Photosystem II inhibitors) | google.com |
| 2-Cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide derivatives | Insecticidal | nih.gov |
Intermediates in Dye and Pigment Synthesis
The structural features of this compound, particularly the presence of a nitro group on an aromatic ring, make it a potential intermediate in the synthesis of dyes and pigments. Aromatic nitro compounds are common precursors for azo dyes, which constitute a large and important class of colorants. youtube.comnih.govyoutube.comfibertech.or.jpcore.ac.uk
The synthesis of azo dyes typically involves the diazotization of an aromatic amine, which can be obtained by the reduction of the nitro group in this compound. The resulting diazonium salt can then be coupled with a suitable coupling component to form the azo dye. The cyano and acetamide groups can also influence the final color and properties of the dye. For instance, a related compound, N-(2,6-dimethyl-3-nitrophenyl)acetamide, has been noted for its utility in the synthesis of dyes and pigments. Furthermore, the analysis of an azo dye containing a 2-cyano-6-iodo-4-nitrophenyl moiety highlights the relevance of these functional groups in dye chemistry. core.ac.uk
Potential Applications in Materials Science
The multifunctionality of this compound also opens up possibilities for its use in materials science, particularly in the synthesis of functional polymers.
Exploration as Monomers for Functional Polymers (e.g., polyamides, polyimides)
Polyamides: Polyamides are polymers containing repeating amide linkages (-CO-NH-). They can be synthesized through the condensation of a dicarboxylic acid with a diamine. sigmaaldrich.comfibertech.or.jp By reducing the nitro group of this compound to an amine, a diamine monomer containing a cyano group could be obtained. This diamine could then be reacted with a dicarboxylic acid to form a polyamide. The aromatic nature of the monomer would contribute to the thermal stability and mechanical strength of the resulting polymer. The presence of the nitrile group could offer a site for further modification or could influence the polymer's properties, such as solubility and intermolecular interactions.
Polyimides: Polyimides are another class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. lew.roresearchgate.netsigmaaldrich.com They are typically synthesized from a dianhydride and a diamine. Similar to the synthesis of polyamides, the reduction of the nitro group in this compound would yield a diamine. This diamine could then be polymerized with a tetracarboxylic dianhydride to produce a polyimide. The nitrile group could be retained in the polymer backbone, potentially enhancing its properties. Studies on polyimides containing nitrile groups have shown that the nitrile functionality can improve thermal stability and piezoelectric properties. lew.ro
The potential polymerization pathways are summarized in the table below.
| Polymer Type | Potential Monomer Derivation | Co-monomer |
| Polyamide | Reduction of nitro group to amine (diamine) | Dicarboxylic acid |
| Polyimide | Reduction of nitro group to amine (diamine) | Tetracarboxylic dianhydride |
Design of Organic Semiconductors or Optoelectronic Materials (Theoretical Consideration)
The design of novel organic semiconductors and optoelectronic materials is a burgeoning field, driven by the demand for flexible, lightweight, and cost-effective electronic devices. The potential of this compound in this arena stems from the inherent properties of its constituent functional groups.
The nitro group is a strong electron-withdrawing group, which can significantly lower the energy levels of the frontier molecular orbitals (LUMO and HOMO) of the molecule. rsc.org This is a crucial characteristic for n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits. The presence of the cyano group, also an electron-withdrawing moiety, further enhances this effect, potentially leading to materials with high electron affinity and good air stability. rsc.org
Theoretical considerations suggest that the combination of the nitro and cyano groups on the phenyl ring would create a molecule with a significant dipole moment. This intramolecular charge transfer character is a desirable feature for optoelectronic applications, as it can influence properties such as non-linear optical response and performance in organic light-emitting diodes (OLEDs). rsc.org The acetamide group, with its hydrogen bonding capability, could influence the solid-state packing of the molecules, which in turn would affect the charge transport properties of the resulting material. cas.org
While experimental data on this compound is scarce, density functional theory (DFT) calculations on similar nitroaromatic and cyano-functionalized compounds provide a basis for predicting its electronic properties. rsc.orgnih.gov It is hypothesized that the strategic placement of the functional groups in this compound could lead to favorable molecular stacking and orbital overlap, facilitating efficient electron transport.
Table 1: Theoretical Electronic Properties of this compound (Hypothetical)
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Semiconductor Type | n-type | Strong electron-withdrawing nitro and cyano groups. rsc.orgrsc.org |
| Electron Affinity | High | Lowered LUMO energy level due to electron-withdrawing groups. |
| Air Stability | Potentially Good | Lowered HOMO level offers resistance to oxidation. |
| Intramolecular Charge Transfer | Significant | Asymmetric substitution with donor (amide) and acceptor (nitro, cyano) groups. |
Role in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry and crystal engineering focus on the rational design and synthesis of functional solid-state materials by controlling intermolecular interactions. The molecular structure of this compound offers several features that make it a promising candidate for the construction of novel supramolecular assemblies.
The acetamide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), capable of forming robust and directional hydrogen bonds. acs.org These interactions are fundamental in guiding the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. The nitro group can also participate in weaker C-H···O hydrogen bonds, further influencing the crystal packing. nih.gov
The specific ortho- and meta- substitution pattern of the functional groups on the phenyl ring in this compound is expected to lead to complex and potentially unique packing motifs. The steric and electronic interplay between the adjacent cyano and nitro groups, along with the acetamide moiety, could result in the formation of specific synthons, which are reliable and recurring patterns of intermolecular interactions.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Participating Functional Groups | Potential Supramolecular Motif |
|---|---|---|
| Strong Hydrogen Bond | Acetamide (N-H···O=C) | Chains, sheets, or dimers. acs.org |
| Weak Hydrogen Bond | C-H···O (Nitro), C-H···N (Cyano) | Cross-linking of primary motifs. nih.gov |
| Dipole-Dipole | Nitro, Cyano | Influence on molecular alignment. |
| π-π Stacking | Phenyl rings | Contribution to crystal cohesion. |
Future Research Directions and Unexplored Avenues for N 2 Cyano 3 Nitrophenyl Acetamide
Development of Novel and Sustainable Synthetic Routes
The pursuit of green chemistry principles is a driving force in modern synthetic chemistry. For N-(2-Cyano-3-nitrophenyl)acetamide and its analogs, future research will likely focus on developing novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
One promising approach is the use of microwave-assisted organic synthesis. This technique has been shown to accelerate reaction rates and improve yields in the synthesis of various cyanoacetamide derivatives. nih.gov For instance, the Knoevenagel condensation, a key reaction in the formation of related structures, can be efficiently carried out under microwave irradiation, often with the use of eco-friendly catalysts like ammonium (B1175870) acetate (B1210297). nih.gov Researchers are expected to explore and optimize microwave-assisted methods for the synthesis of this compound, potentially leading to faster, more efficient, and cleaner production processes.
Furthermore, the development of solvent-free or solid-state reaction conditions presents another avenue for sustainable synthesis. These methods eliminate the need for volatile and often toxic organic solvents, thereby reducing the environmental impact of the synthetic process.
Catalytic and Asymmetric Synthesis of this compound and its Chiral Derivatives
The development of catalytic and asymmetric methods for the synthesis of this compound and its chiral derivatives represents a significant area for future investigation. Asymmetric catalysis, which involves the use of chiral catalysts to produce a specific stereoisomer of a molecule, is of paramount importance in the pharmaceutical and fine chemical industries. chiralpedia.com
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. cardiff.ac.uk Researchers may explore the use of chiral organocatalysts, such as proline and its derivatives, to control the stereochemical outcome of reactions involving this compound. This could lead to the efficient synthesis of enantiomerically pure derivatives with potentially unique biological activities or material properties.
Moreover, transition-metal catalysis offers another versatile approach. chiralpedia.com The development of novel chiral ligands for transition metal complexes could enable highly enantioselective transformations involving the cyano and nitro functionalities of the molecule.
In-depth Mechanistic Studies of Under-Explored Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For this compound, in-depth mechanistic studies of its various reactions are warranted.
For example, the cycloaddition reactions of related compounds, such as nitroolefins with azides, have been the subject of computational and kinetic studies to elucidate the underlying mechanisms. patonlab.com Similar investigations into the reactivity of the nitro group and the cyano group in this compound could reveal new reaction pathways and allow for more precise control over product formation.
Techniques such as in-situ spectroscopy, kinetic analysis, and computational modeling can provide valuable insights into reaction intermediates, transition states, and the factors that govern selectivity. This knowledge will be instrumental in designing more efficient and selective synthetic strategies.
Advanced Computational-Experimental Integration for Compound Design and Property Prediction
The synergy between computational chemistry and experimental work is a powerful driver of modern chemical research. For this compound, integrating advanced computational methods with experimental validation can accelerate the design of new derivatives with desired properties.
Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. nih.govmdpi.com This information can guide the selection of promising synthetic targets and help in the interpretation of experimental results. For instance, DFT has been used to investigate the molecular orbital properties of other cyanoacetamide derivatives. nih.gov
Furthermore, molecular docking simulations can be employed to predict the binding interactions of these compounds with biological targets, such as enzymes. nih.gov This in silico screening can help identify potential drug candidates and prioritize compounds for further experimental evaluation.
Exploration of New Reactivity Modes and Functional Group Transformations
The cyano and nitro groups, along with the acetamide (B32628) functionality, offer a rich playground for exploring new reactivity modes and functional group transformations. Cyanoacetamide derivatives are known to be versatile reagents in the synthesis of various heterocyclic compounds. researchgate.netekb.eg
Future research could focus on leveraging the unique electronic properties of this compound to develop novel cyclization, condensation, and multicomponent reactions. For instance, the active methylene (B1212753) group adjacent to the cyano group can participate in a variety of carbon-carbon bond-forming reactions. ekb.eg The nitro group can be reduced to an amino group, opening up avenues for further derivatization and the synthesis of a wide range of substituted anilines.
The exploration of these new reactivity patterns could lead to the discovery of novel molecular scaffolds with interesting biological or material properties. The versatility of the cyano group allows for its potential transformation into other functional groups, such as amides, which expands the synthetic utility of the resulting compounds. researchgate.net
Integration into Complex Molecular Architectures for Advanced Materials
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of complex molecular architectures with applications in materials science. The presence of aromatic rings, a nitro group, and a cyano group suggests potential for creating materials with interesting optical, electronic, or liquid crystalline properties. nih.gov
For example, aniline (B41778) derivatives, which can be synthesized from this compound by reduction of the nitro group, are known to be precursors to conductive polymers and dyes. mdpi.com The incorporation of this molecule into larger, conjugated systems could lead to the development of novel organic electronic materials.
Furthermore, the ability of the amide functionality to participate in hydrogen bonding could be exploited to create self-assembling materials and supramolecular structures. nih.gov Research in this area could involve the synthesis of polymers, dendrimers, and other complex architectures incorporating the this compound core.
High-Throughput Screening of Analog Libraries for Novel Chemical Transformations
High-throughput screening (HTS) is a powerful technique for rapidly evaluating large numbers of compounds for a specific activity. In the context of this compound, HTS could be used to screen libraries of its analogs for novel chemical transformations and catalytic activities.
By systematically varying the substituents on the phenyl ring and modifying the acetamide and cyano groups, a diverse library of compounds can be generated. This library can then be screened against a panel of potential reactions to identify new catalysts or reagents. For instance, analogs of (E)-2-cyano-3-(substituted phenyl)acrylamide have been synthesized and screened for their inhibitory activities against tyrosinase. nih.gov
This approach could lead to the serendipitous discovery of unexpected reactivity and open up entirely new areas of research for this class of compounds. The combination of combinatorial synthesis and HTS represents a promising strategy for unlocking the full potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
